5'-Amino-5'-deoxyadenosine 5'-Amino-5'-deoxyadenosine 5'-Amino-5'-deoxyadenosine is an adenosine kinase inhibitor.
Brand Name: Vulcanchem
CAS No.: 14365-44-7
VCID: VC0516253
InChI: InChI=1S/C10H14N6O3/c11-1-4-6(17)7(18)10(19-4)16-3-15-5-8(12)13-2-14-9(5)16/h2-4,6-7,10,17-18H,1,11H2,(H2,12,13,14)
SMILES: C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CN)O)O)N
Molecular Formula: C10H14N6O3
Molecular Weight: 266.26 g/mol

5'-Amino-5'-deoxyadenosine

CAS No.: 14365-44-7

Cat. No.: VC0516253

Molecular Formula: C10H14N6O3

Molecular Weight: 266.26 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

5'-Amino-5'-deoxyadenosine - 14365-44-7

Specification

CAS No. 14365-44-7
Molecular Formula C10H14N6O3
Molecular Weight 266.26 g/mol
IUPAC Name 2-(aminomethyl)-5-(6-aminopurin-9-yl)oxolane-3,4-diol
Standard InChI InChI=1S/C10H14N6O3/c11-1-4-6(17)7(18)10(19-4)16-3-15-5-8(12)13-2-14-9(5)16/h2-4,6-7,10,17-18H,1,11H2,(H2,12,13,14)
Standard InChI Key GVSGUDGNTHCZHI-UHFFFAOYSA-N
Isomeric SMILES C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CN)O)O)N
SMILES C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CN)O)O)N
Canonical SMILES C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CN)O)O)N
Appearance Solid powder

Introduction

5'-Amino-5'-deoxyadenosine, also known as 5'-deoxy-5'-aminoadenosine, is a compound belonging to the class of 5'-deoxyribonucleosides. These nucleosides are characterized by the replacement of the oxygen atom at the 5' position of the ribose moiety with another atom, typically resulting in derivatives of purine, pyrimidine, or pyridine bases . This compound is not naturally occurring but can be found in individuals exposed to it or its derivatives, making it part of the human exposome .

Synthesis and Derivatives

The synthesis of 5'-amino-5'-deoxyadenosine derivatives often involves modifications at the 5' position of the ribose sugar. For example, N6,5'-bis-ureido-5'-amino-5'-deoxyadenosine derivatives have been synthesized and evaluated for their antiproliferative and protein kinase binding activities . These derivatives showed promising anticancer activities against various human cancer cell lines .

Biological Activities

5'-Amino-5'-deoxyadenosine and its derivatives have been studied for their biological activities. For instance, when combined with 2'-deoxycoformycin, 5'-amino-5'-deoxyadenosine exhibits enhanced antinociceptive and anti-inflammatory effects . Additionally, certain derivatives have shown antiproliferative activities against a range of cancer types, including leukemia, breast, and ovarian cancers .

Research Findings

Research on 5'-amino-5'-deoxyadenosine is limited, but existing studies highlight its potential applications in medicinal chemistry. The compound is identified in human blood, indicating exposure to it or its derivatives . Its role in the human exposome suggests that it could be a marker for environmental or occupational exposures .

Table 1: Biological Activities of 5'-Amino-5'-deoxyadenosine Derivatives

DerivativeBiological ActivityTarget Cells/Cancers
N6,5'-Bis-ureido-5'-amino-5'-deoxyadenosineAntiproliferative, Protein Kinase BindingLeukemia, Breast, CNS, NSCLC, Ovarian, Prostate, Renal, Colon
5'-Amino-5'-deoxyadenosine + 2'-deoxycoformycinEnhanced Antinociceptive and Anti-inflammatoryGeneral

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